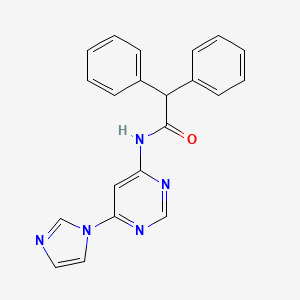

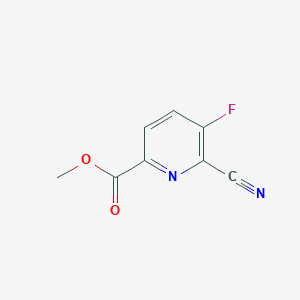

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide is a compound that exemplifies the intricate relationship between structure and function in medicinal chemistry. It's part of a broader class of compounds known for their diverse biological activities and their potential in drug development. The compound's synthesis, structure, and properties are fundamental to understanding its potential applications and interactions at the molecular level.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves complex reactions that highlight the creativity and precision required in organic synthesis. For example, derivatives of imidazo[1,2-a]pyridine have been synthesized through various methods, including coupling reactions and the use of electrophilic building blocks, demonstrating the versatility and adaptability of synthetic strategies to obtain desired molecular frameworks (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized using techniques such as NMR, FT-IR, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms and the geometry of the molecule, which are critical for understanding its chemical behavior and reactivity. For instance, detailed structural analysis has been performed for similar compounds, revealing intricate hydrogen bonding, π–π stacking, and Van der Waals interactions that stabilize the molecular structure and influence its chemical properties (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives can be explored through various reactions, including oxidation, electrophilic substitution, and cyclization. These reactions not only expand the compound's functional utility but also provide pathways for the synthesis of novel derivatives with potentially enhanced biological activities. The oxidation reactivity channels, for example, have been studied for similar compounds, highlighting the formation of diverse products under different conditions (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds. These characteristics influence the compound's behavior in biological systems and its suitability for formulation into dosage forms. Studies on similar compounds have focused on improving aqueous solubility and oral absorption, demonstrating the importance of physical property optimization in drug development (Shibuya et al., 2018).

科学的研究の応用

Optical Sensing Applications

Pyrimidine derivatives, integral to compounds like N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide, have been utilized as exquisite sensing materials. Their ability to form coordination as well as hydrogen bonds makes them suitable for use as optical sensors, with diverse applications in both biological and medicinal fields (Jindal & Kaur, 2021).

Catalysis and Drug Development

Heterocyclic N-oxide derivatives, related to the imidazole and pyrimidine classes, are prominent in catalysis and drug development. They exhibit functionalities vital in forming metal complexes, designing catalysts, and various medicinal applications including anticancer, antibacterial, and anti-inflammatory activities. This highlights the versatility and potential of these compounds in advancing both organic synthesis and medicinal chemistry (Li et al., 2019).

Scaffold Utilization in Drug Design

Imidazo[1,2-a]pyrimidine and its derivatives, structurally related to this compound, serve as a valuable scaffold in drug design, with applications extending from biological activities to secondary uses like corrosion inhibition. The versatility of this scaffold makes it a significant focus in synthetic chemistry and drug development research (Kobak & Akkurt, 2022).

作用機序

将来の方向性

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole-containing compounds for various therapeutic applications is a promising area of research.

特性

IUPAC Name |

N-(6-imidazol-1-ylpyrimidin-4-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O/c27-21(25-18-13-19(24-14-23-18)26-12-11-22-15-26)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDGYSHNYYPBBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)

![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)

![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)